1-Deoxy-1-nitro-D-mannitol

Beschreibung

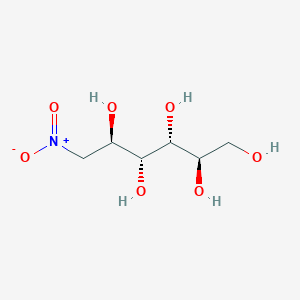

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Deoxy-1-nitro-D-mannitol from D-mannitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Deoxy-1-nitro-D-mannitol, a valuable nitro sugar derivative, from the readily available starting material, D-mannitol. This document outlines the core chemical transformation, provides a detailed experimental protocol, summarizes key quantitative data, and presents a visual representation of the synthesis workflow.

Introduction

This compound is a carbohydrate derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis from D-mannitol involves a nitroaldol condensation, specifically the Henry reaction. This reaction facilitates the formation of a new carbon-carbon bond between a nitroalkane (nitromethane) and an aldehyde. In this case, D-arabinose, which can be derived from D-mannitol, acts as the aldehyde precursor for the condensation with nitromethane (B149229). The resulting product is a nitroalcohol, this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of nitromethane with D-arabinose in the presence of a base. The reaction is a classic example of the Henry reaction.

Reaction:

D-Arabinose + Nitromethane --(NaOH)--> this compound

The mechanism involves the deprotonation of nitromethane by the base (sodium hydroxide) to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of D-arabinose, leading to the formation of a β-nitro aldolate. Subsequent protonation yields the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value |

| Reactants | |

| D-Arabinose | 5.0 g |

| Nitromethane | 2 equivalents |

| Sodium Hydroxide (B78521) | 2 equivalents (2 N solution) |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 25 minutes |

| Product | |

| Crude Yield | 17.5% (1.23 g) |

| Melting Point (crude) | 120-130 °C |

Detailed Experimental Protocol

This protocol is based on the procedure described by J. C. Sowden for the condensation of nitromethane with D-arabinose.

Materials:

-

D-Arabinose (5.0 g)

-

Nitromethane

-

2 N Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

95% Ethanol

-

Deionizing resin

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Apparatus for reduced pressure concentration (e.g., rotary evaporator)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 5.0 g of D-arabinose in a solution containing 2 equivalents of 2 N sodium hydroxide and 2 equivalents of nitromethane.

-

Reaction: Stir the reaction mixture at room temperature for 25 minutes.

-

Quenching and Neutralization: After the reaction is complete, acidify the mixture with dilute hydrochloric acid.

-

Purification: Deionize the acidified solution by passing it through a suitable ion-exchange resin.

-

Concentration: Concentrate the deionized solution to a syrup under reduced pressure.

-

Crystallization: Induce crystallization of the syrup by adding 95% ethanol.

-

Isolation and Drying: Collect the crude crystals of this compound by filtration. Allow the crystals to dry. The reported yield of the crude product is 1.23 g (17.5%), with a melting point of 120-130 °C.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The chemical transformation can be represented as a direct conversion pathway.

An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1-Deoxy-1-nitro-D-mannitol. Due to the limited availability of experimental spectroscopic data in public-domain literature, this guide includes predicted spectroscopic characteristics to aid researchers in the identification and characterization of this compound.

Chemical and Physical Properties

This compound is a nitro-sugar alcohol derivative. Its core structure consists of a six-carbon mannitol (B672) backbone with a nitro group replacing the hydroxyl group at the C1 position. This modification imparts unique electrochemical properties, making it useful in specific research applications.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14199-83-8 | [1] |

| Molecular Formula | C₆H₁₃NO₇ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Canonical SMILES | C(--INVALID-LINK--O)O)O">C@HO)--INVALID-LINK--[O-] | [2] |

| Physical Form | Solid | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 133 °C | [3] |

| Boiling Point (Predicted) | 608.3 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.632 g/cm³ | [3] |

| Flash Point (Predicted) | 268.9 °C | [3] |

Synthesis of this compound

The primary route for the synthesis of 1-deoxy-1-nitroalditols is the Henry reaction, also known as the nitroaldol reaction. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the case of this compound, the synthesis proceeds via the reaction of D-arabinose with nitromethane.

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol (CAS: 14199-83-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 1-Deoxy-1-nitro-D-mannitol based on currently available public information. It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of peer-reviewed scientific literature detailing its specific experimental protocols, biological activities, and mechanisms of action. Therefore, some sections of this guide, particularly concerning experimental methodologies, are presented as hypothetical or conceptual frameworks based on related compounds and techniques.

Introduction

This compound is a nitro-derivative of the sugar alcohol D-mannitol. Its primary documented application is as a voltammetric reagent for monitoring the transport across the blood-brain barrier (BBB).[1][2] While some commercial suppliers allude to potential antibiotic properties and effects on neurotransmitters, these claims are not substantiated by published scientific studies.[3] This guide aims to consolidate the available physicochemical data, discuss its documented application, and provide a conceptual framework for its use in a research setting.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data has been aggregated from various chemical suppliers.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 14199-83-8 | [1][3][4] |

| EC Number | 238-051-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO₇ | [2][3] |

| Molecular Weight | 211.17 g/mol | [2][3] |

| Physical Form | Solid | [1][2] |

| IUPAC Name | (2R,3R,4R,5R)-1-nitrohexane-1,2,3,4,5,6-hexol | N/A |

| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--=O | [2] |

| InChI Key | HOFCJTOUEGMYBT-UHFFFAOYSA-N | [2] |

Table 2: Physical and Safety Data

| Property | Value | Source(s) |

| Melting Point | 133°C | [4] |

| Boiling Point | 608.3°C at 760 mmHg (Predicted) | [4] |

| Density | 1.632 g/cm³ (Predicted) | [4] |

| Flash Point | 268.9°C (Predicted) | [4] |

| Storage Class | 11 - Combustible Solids | [1][2] |

| Water Solubility | Information not available | [4] |

Primary Application: Blood-Brain Barrier Transport Monitoring

The most consistently cited application for this compound is as a reagent for monitoring the integrity and permeability of the blood-brain barrier.[1][2] It is specified for use with differential pulse voltammetry (DPV), an electrochemical technique.[1][2] The principle of this application is that the nitro group on the molecule is electrochemically active, allowing for its quantitative detection. When introduced into the bloodstream, its ability to cross the BBB and appear in the brain's extracellular fluid can be measured by implanting a microelectrode and applying the DPV technique.

Conceptual Mechanism of Use

The use of this compound in BBB studies is predicated on its ability to be detected electrochemically. The following diagram illustrates the logical relationship in its application.

Hypothetical Experimental Protocols

As no detailed, peer-reviewed protocols for the use of this compound are available, the following section provides a hypothetical methodology for an in vivo animal study. This protocol is based on general procedures for BBB permeability studies and the use of voltammetry.

Proposed Protocol: In Vivo BBB Permeability Assessment in a Rodent Model

Objective: To quantify the transport of this compound across the blood-brain barrier in a rat model following induced BBB disruption.

Materials:

-

This compound (CAS 14199-83-8)

-

Sterile saline solution

-

Anesthetic (e.g., isoflurane)

-

Adult male Sprague-Dawley rats (250-300g)

-

Voltammetry system with a carbon fiber microelectrode

-

Stereotaxic apparatus

-

Surgical tools

-

Infusion pump and catheters

Methodology:

-

Preparation of Reagent: Prepare a stock solution of this compound in sterile saline at a concentration of 10 mg/mL. The final concentration for injection should be determined in pilot studies.

-

Animal Preparation:

-

Anesthetize the rat using isoflurane.

-

Place the animal in a stereotaxic frame.

-

Cannulate the femoral vein for intravenous injection of the tracer.

-

Perform a craniotomy over the brain region of interest (e.g., striatum or hippocampus).

-

-

Electrode Implantation:

-

Carefully lower the carbon fiber microelectrode into the target brain region using stereotaxic coordinates.

-

Allow the electrode to stabilize for at least 30 minutes.

-

-

Baseline Voltammetry:

-

Record baseline differential pulse voltammetry readings to ensure no interfering electrochemical signals are present.

-

-

BBB Disruption (Optional):

-

To study transport across a compromised barrier, infuse a hyperosmotic agent like mannitol (B672) (25% solution) through the carotid artery, or use another established method of BBB disruption.

-

-

Tracer Administration:

-

Administer a bolus injection of the this compound solution via the cannulated femoral vein.

-

-

Data Acquisition:

-

Begin DPV recordings immediately upon injection.

-

Continuously record the electrochemical signal corresponding to the reduction of the nitro group for a predetermined period (e.g., 60 minutes). The potential at which the nitro group is reduced would need to be determined empirically.

-

-

Data Analysis:

-

The peak height of the DPV signal is proportional to the concentration of the compound in the brain's extracellular fluid.

-

Plot the concentration over time to determine the kinetics of transport across the BBB.

-

Compare the results between animals with and without BBB disruption to quantify the change in permeability.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed experimental protocol.

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known applications of 1-Deoxy-1-nitro-D-mannitol, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a nitro-sugar derivative of D-mannitol. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14199-83-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO₇ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| IUPAC Name | (2R,3R,4R,5R)-1-nitrohexane-1,2,3,4,5,6-hexol | N/A |

| SMILES String | O--INVALID-LINK----INVALID-LINK--CO">C@H--INVALID-LINK--C--INVALID-LINK--[O-] | N/A |

| InChI Key | HOFCJTOUEGMYBT-UHFFFAOYSA-N | N/A |

| Physical State | Solid | N/A |

Synthesis

The synthesis of this compound was first described by Sowden and Fischer. The method involves the reaction of D-mannitol with sodium nitrite (B80452) in an acidic medium.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-mannitol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve D-mannitol in distilled water in a round-bottom flask, cooling the flask in an ice bath with continuous stirring.

-

Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in distilled water to the cooled D-mannitol solution.

-

Acidification: While maintaining the temperature below 5°C, slowly add hydrochloric acid dropwise to the reaction mixture. The pH of the solution should be monitored and maintained in the acidic range.

-

Reaction: Allow the reaction to proceed for several hours at a low temperature, with continuous stirring.

-

Work-up: After the reaction is complete, neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

References

Unveiling the Role of 1-Deoxy-1-nitro-D-mannitol in Blood-Brain Barrier Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Deoxy-1-nitro-D-mannitol (DN-Man) and its interaction with the blood-brain barrier (BBB). While primarily documented as an electroactive marker for monitoring BBB transport, its chemical structure, featuring a nitro group, suggests a potential, though not yet fully elucidated, role as a nitric oxide (NO) donor. This guide will detail its established use, present a hypothetical mechanism of action based on NO signaling, and provide relevant experimental protocols and quantitative data.

Core Mechanism of Action: An Electroactive Marker with Hypothetical NO-Donating Properties

Currently, the primary established role of this compound in the context of the BBB is as a tracer molecule. Its electroactive nature allows for real-time, in-vivo detection in the brain extracellular space using techniques like differential pulse voltammetry, making it a valuable tool for studying BBB permeability.

Hypothesized Nitric Oxide Donor Activity:

The presence of a nitroalkane functional group in this compound raises the possibility of it acting as a nitric oxide (NO) donor. While direct evidence for NO release from this specific molecule is not yet available in the reviewed literature, other nitroalkane compounds have been shown to release NO, often through enzymatic processes. If DN-Man were to act as an NO donor, it would likely influence BBB permeability through the canonical NO/sGC/cGMP signaling pathway. Nitric oxide is a potent signaling molecule known to modulate the permeability of the BBB.

Quantitative Data on this compound BBB Transport

The following table summarizes the quantitative data from the pivotal study utilizing this compound as a BBB transport marker.

| Parameter | Value | Species/Model | Method | Reference |

| Injected Concentration (femoral vein) | Approx. 30 mmol/L | Pentobarbital-anesthetized rats | Intravenous injection | [1] |

| In vitro Detection Limit (saline, blood) | 0.5 mmol/L | Carbon fiber microelectrodes | Differential Pulse Voltammetry (DPV) | [1] |

| Linearity Range (in vitro) | Up to 30 mmol/L | Carbon fiber microelectrodes | Differential Pulse Voltammetry (DPV) | [1] |

| Correlation Coefficient (r) of Linearity | 0.996 | Carbon fiber microelectrodes | Differential Pulse Voltammetry (DPV) | [1] |

Experimental Protocols

In Vivo Monitoring of this compound Transport Across the BBB

This protocol is based on the methodology described by Pavlásek et al. (1998).

Objective: To monitor the transport of this compound across the BBB in real-time in an animal model.

Materials:

-

This compound (DN-Man)

-

Pentobarbital-anesthetized Wistar rats

-

Differential Pulse Voltammetry (DPV) apparatus

-

Carbon fiber microelectrodes

-

Femoral vein catheter for injection

-

Stereotaxic apparatus for electrode placement in the frontoparietal cortex

Procedure:

-

Anesthetize the rat with pentobarbital.

-

Insert a catheter into the femoral vein for the administration of DN-Man.

-

Using a stereotaxic apparatus, carefully implant the carbon fiber microelectrode into the extracellular space of the frontoparietal cortex.

-

Record a baseline DPV signal from the brain tissue.

-

Administer a bolus injection of this compound via the femoral vein catheter to achieve an approximate blood concentration of 30 mmol/L.

-

Continuously monitor and record the DPV signal from the implanted microelectrode to detect the appearance and concentration changes of DN-Man in the brain's extracellular fluid over time.

-

Analyze the resulting voltammetric data to quantify the rate and extent of BBB transport.

Signaling Pathways

Hypothetical Signaling Pathway of this compound as a Nitric Oxide Donor

Should this compound act as an NO donor, it would likely trigger the following signaling cascade within the brain microvascular endothelial cells, leading to an increase in BBB permeability.

This pathway begins with the hypothetical enzymatic conversion of DN-Man to NO within the endothelial cell. NO then activates soluble guanylate cyclase (sGC), which in turn converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which is known to phosphorylate various proteins, including those that constitute the tight junctions between endothelial cells (e.g., Zonula Occludens-1 and Occludin). This phosphorylation can lead to a transient loosening of these junctions, resulting in increased paracellular permeability of the BBB.

Logical Relationship of DN-Man as a BBB Transport Marker

The utility of this compound as a marker for BBB transport studies is based on a clear logical relationship between its administration and detection.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of the blood-brain barrier. Its established role as an electroactive marker allows for precise, real-time measurements of BBB permeability. While its potential as a nitric oxide donor remains a compelling hypothesis based on its chemical structure, further research is required to substantiate this mechanism of action. Understanding this dual potential is critical for its application in neuropharmacology and drug development, as it could represent both a method for observing and a potential means of modulating BBB transport. Future studies should focus on directly measuring NO release from DN-Man in biological systems and elucidating the specific enzymatic pathways that may be involved.

References

Literature review on 1-Deoxy-1-nitro-D-mannitol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-nitro-D-mannitol is a nitro-sugar derivative utilized primarily as an electrochemical probe for investigating the integrity and permeability of the blood-brain barrier (BBB). Its unique structure allows for sensitive detection via differential pulse voltammetry, making it a valuable tool in neuropharmacological and physiological research. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its synthesis, physicochemical properties, and its principal application in BBB transport studies. Due to the limited availability of detailed experimental data in published literature, this guide focuses on the established principles of its use and provides a framework for its application.

Introduction

The blood-brain barrier represents a significant challenge in the development of therapeutics for central nervous system disorders. The ability to quantitatively assess the permeability of this barrier is crucial for both basic research and drug discovery. This compound has emerged as a useful marker for such studies due to its electrochemical activity, which allows for real-time in vivo monitoring of its concentration in the brain's extracellular fluid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14199-83-8 | [1] |

| Molecular Formula | C₆H₁₃NO₇ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | White solid | |

| Specific Rotation [α]D | -7.0±1° (c=2, H₂O, 20°C) | [2] |

Synthesis

The synthesis of this compound is achieved through the reaction of D-mannitol with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid.[1] This reaction introduces a nitro group at the C1 position of the mannitol (B672) backbone.

General Experimental Protocol for Synthesis

While detailed, step-by-step published protocols are scarce, the following outlines the general procedure based on the known reaction:

-

Dissolution: D-mannitol is dissolved in an aqueous solution.

-

Acidification: The solution is acidified with hydrochloric acid.

-

Nitration: An aqueous solution of sodium nitrite is added dropwise to the acidified mannitol solution under controlled temperature conditions.

-

Reaction Quenching and Neutralization: The reaction is quenched, and the solution is carefully neutralized.

-

Purification: The product, this compound, is purified from the reaction mixture, typically through recrystallization or chromatographic techniques.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, stoichiometry, and reaction time, is crucial for achieving good yield and purity.

Application in Blood-Brain Barrier Transport Studies

The primary application of this compound is as an electroactive tracer to monitor its transport across the blood-brain barrier.[1] Its presence and concentration in the brain's extracellular space can be quantified using differential pulse voltammetry (DPV).

Experimental Workflow for In Vivo BBB Permeability Studies

The following diagram illustrates a typical workflow for using this compound in in vivo BBB permeability experiments.

Detailed Methodology for Differential Pulse Voltammetry

-

Electrode Preparation: A suitable working electrode (e.g., carbon fiber microelectrode), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode are used.

-

Potential Waveform Application: A differential pulse waveform is applied to the working electrode. This typically involves a series of voltage pulses of increasing amplitude superimposed on a DC potential ramp.

-

Current Measurement: The current is sampled twice for each pulse, once before the pulse and once at the end of the pulse. The difference in current is plotted against the base potential.

-

Peak Analysis: The resulting voltammogram will show a peak at a potential characteristic of the reduction of the nitro group on this compound. The height of this peak is proportional to the concentration of the compound.

-

Calibration: To determine the absolute concentration, a pre- or post-calibration of the electrode with known concentrations of this compound is required.

Biological Activities and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities of this compound beyond its use as a BBB transport marker. No specific interactions with signaling pathways have been identified. The compound is generally considered to be a passive tracer in the context of BBB studies. One source suggests it may have an effect on neurotransmitters in the frontoparietal cortex, but further research is needed to substantiate this claim.[1]

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data on the transport kinetics (e.g., permeability coefficients, influx/efflux rates) of this compound across the blood-brain barrier. Such data would be highly dependent on the specific experimental model and conditions used.

Conclusion

This compound is a valuable tool for the real-time, in vivo assessment of blood-brain barrier permeability. Its electrochemical properties allow for sensitive detection using differential pulse voltammetry. While the general principles of its synthesis and application are understood, there is a notable absence of detailed, standardized protocols and quantitative data in the public domain. Further research and publication of detailed methodologies would greatly enhance the utility and reproducibility of studies employing this compound.

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Deoxy-1-nitro-D-mannitol, a nitro-sugar alcohol with unique applications in biomedical research. The document details its initial discovery and synthesis, provides in-depth experimental protocols for its preparation and use as a marker for blood-brain barrier permeability, and presents available quantitative data. Furthermore, it explores the potential mechanism of action, drawing parallels with related nitro compounds, and visualizes key processes through detailed diagrams. This guide serves as a foundational resource for researchers interested in the chemistry and biological evaluation of nitro-sugars and their derivatives.

Introduction

This compound is a polyhydroxylated aliphatic nitro compound derived from D-mannitol. Unlike its parent sugar alcohol, the introduction of a nitro group at the C1 position imparts distinct chemical properties that have been leveraged in specific research applications. This guide will delve into the historical context of its synthesis, provide detailed methodologies for its preparation and use, and discuss its known biological interactions and potential mechanisms of action.

Discovery and History

The synthesis of this compound was first reported in 1946 by J. C. Sowden and H. O. L. Fischer in their work on carbohydrate C-nitroalcohols.[1] Their research focused on the condensation of nitroalkanes with aldoses, a reaction now widely known as the Henry reaction or nitroaldol reaction. This pioneering work laid the foundation for the synthesis of a variety of nitro-sugars and their derivatives.

The synthesis of this compound is achieved through the reaction of D-mannitol with a nitrating agent. One described method involves the use of sodium nitrite (B80452) and hydrochloric acid.[2] A more classical and foundational approach is the condensation of an appropriate sugar aldehyde with a nitroalkane, like nitromethane, under basic conditions, which is a hallmark of the Henry reaction.

For many years after its initial synthesis, this compound remained a relatively obscure compound, primarily of interest to carbohydrate chemists. It was not until the late 20th century that its potential as a research tool in neuroscience was realized. In 1998, a study was published detailing its use as a marker for monitoring the transport of substances across the blood-brain barrier (BBB).[3][4] This application takes advantage of the molecule's electrochemical properties, which allow for its detection using differential pulse voltammetry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14199-83-8 | [5] |

| Molecular Formula | C₆H₁₃NO₇ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| Appearance | Solid | [5] |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[O-] | [5] |

| InChI Key | HOFCJTOUEGMYBT-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound (Conceptual Workflow)

The synthesis of this compound can be approached via the Henry reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This process involves the reaction of a nitroalkane with a carbonyl compound in the presence of a base. In the context of synthesizing this compound, the starting material would be a suitable five-carbon sugar aldehyde (an aldopentose) which reacts with nitromethane. The resulting nitroalditol would then be subjected to stereoselective reduction or isomerization to yield the D-manno configuration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 14199-83-8 | MD00242 [biosynth.com]

- 3. Mannitol derivate used as a marker for voltammetrically monitored transport across the blood-brain barrier under condition of locus coeruleus stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gpb.sav.sk [gpb.sav.sk]

- 5. 1-Deoxy-1-nitro- D -mannitol 14199-83-8 [sigmaaldrich.com]

Physical and chemical characteristics of 1-Deoxy-1-nitro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-nitro-D-mannitol is a nitro-functionalized sugar alcohol derived from D-mannitol. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, available experimental protocols, and biological applications. The information is compiled from scientific literature and chemical supplier data. It is important to note that while general properties are available, detailed experimental spectroscopic data and in-depth biological studies on this specific compound are limited in publicly accessible resources. This document aims to consolidate the existing knowledge and highlight areas for future research.

Physical and Chemical Characteristics

This compound is a solid organic compound.[1] Its core structure is based on the six-carbon sugar alcohol D-mannitol, with a nitro group replacing the hydroxyl group at the C1 position.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₇ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| CAS Number | 14199-83-8 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 133 °C | [3] |

| Boiling Point | 608.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.632 g/cm³ (Predicted) | [3] |

| Solubility | Data not available. The parent compound, D-mannitol, is soluble in water. | |

| InChI Key | HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[O-] |

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and should be confirmed experimentally.

Experimental Protocols

Synthesis: Nitration of D-Mannitol

A described method for the synthesis of this compound involves the reaction of D-mannitol with sodium nitrite (B80452) in the presence of hydrochloric acid.[2] This reaction is a type of nucleophilic substitution where the hydroxyl group at the C1 position of mannitol (B672) is replaced by a nitro group.

Generalized Protocol:

-

Dissolution: D-mannitol is dissolved in an appropriate solvent, likely water.

-

Addition of Reagents: Sodium nitrite is added to the solution, followed by the careful addition of hydrochloric acid. The acid serves to generate nitrous acid in situ, which is the reactive species for the nitration.

-

Reaction Conditions: The reaction is likely carried out at a controlled temperature to prevent unwanted side reactions. The exact temperature and reaction time would need to be optimized.

-

Work-up and Purification: After the reaction is complete, the product would be isolated from the reaction mixture. This could involve neutralization, extraction, and subsequent purification steps such as recrystallization or column chromatography to obtain pure this compound.

Note: This is a generalized procedure based on the brief description found. A thorough literature search for analogous reactions and optimization of reaction conditions are necessary for practical synthesis.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the hydroxyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point would be determined to assess the purity of the synthesized compound.

Biological Activity and Applications

The primary documented application of this compound is as a voltammetric reagent for monitoring the transport across the blood-brain barrier (BBB). Its electrochemical properties allow for its detection, making it a useful tool in studying the permeability of the BBB to small molecules.

There is a lack of detailed information regarding other biological activities, mechanisms of action, or interactions with specific signaling pathways for this compound. While the parent compound, D-mannitol, is used as an osmotic diuretic[4][5], and other nitro compounds have a wide range of biological activities, these properties cannot be directly extrapolated to this compound without experimental validation.

Toxicological data for this compound is not available in the public domain. The parent compound, D-mannitol, has been studied for its toxicological profile.[6][7][8]

Visualizations

Caption: Synthesis of this compound.

Caption: Characterization workflow for this compound.

Conclusion

This compound is a compound with established basic chemical properties and a noted application in neuroscience research as a tool to study the blood-brain barrier. However, there is a significant lack of detailed, publicly available experimental data, including spectroscopic analyses, a validated synthesis protocol, and comprehensive biological activity studies. This guide consolidates the current knowledge and underscores the need for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

- 1. 1-Deoxy-1-nitro- D -mannitol 14199-83-8 [sigmaaldrich.com]

- 2. This compound | 14199-83-8 | MD00242 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Deoxy-1-nitro-D-mannitol: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 1-Deoxy-1-nitro-D-mannitol. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines direct information with data from analogous structures, such as sugar alcohols and nitroalkanes, to provide a thorough understanding for research and development purposes.

Physicochemical Properties

This compound is a nitro-sugar alcohol derivative of D-mannitol. Its structure, combining a hydrophilic polyol backbone with a polar nitro group, dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₇ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Melting Point | 133°C | [2] |

| Boiling Point | 608.3°C at 760 mmHg | [2] |

| Appearance | White crystalline powder | [3] |

| Specific Rotation | [α]D²⁰ = -7.0±1° (c=2, H₂O) | [3] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in the literature. However, based on its structure and the properties of related compounds, a qualitative and estimated solubility profile can be established.

Inference from Structure: The presence of five hydroxyl groups and a polar nitro group suggests that this compound is a polar molecule. The multiple hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents like water.[4] The parent compound, D-mannitol, is soluble in water.[5][6]

Qualitative Observations: One source describes a solution of this compound in water as a "clear colourless solution," which confirms its solubility in water to at least 2 g/100mL (c=2).[3]

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | High polarity and extensive hydrogen bonding capability from hydroxyl groups.[3][4] |

| Ethanol | Moderately Soluble to Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the hydroxyl groups. Generally, the solubility of sugars and sugar alcohols decreases with the decreasing polarity of the alcohol.[7] |

| Methanol | Soluble | Methanol is more polar than ethanol, suggesting potentially higher solubility.[7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of accepting hydrogen bonds. |

| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of this compound makes it incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, DMSO)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Centrifuge an aliquot of the supernatant to remove any undissolved solids.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is influenced by factors such as temperature, pH, and light.

Thermal Stability: Nitroalkanes, in general, can undergo exothermic decomposition at elevated temperatures.[2][8] One study indicates that heating an aqueous solution of this compound leads to a dehydration reaction, forming 2,6-anhydro-1-deoxy-1-nitro-D-mannitol.[9] This suggests that the compound is susceptible to degradation at higher temperatures, particularly in an aqueous environment.

pH Stability: The stability of nitroalkanes can be significantly affected by pH. In the presence of a strong base, nitroalkanes with an α-hydrogen can form a resonance-stabilized nitronate anion. This can be a key step in various reactions and potential degradation pathways. In acidic conditions, the nitro group is generally more stable, but hydrolysis can occur under forcing conditions. While specific data for this compound is lacking, it is reasonable to assume that its stability will be pH-dependent.

| Condition | Expected Stability | Potential Degradation Pathway |

| High Temperature (aqueous) | Unstable | Dehydration to form 2,6-anhydro-1-deoxy-1-nitro-D-mannitol.[9] |

| Strongly Basic (e.g., NaOH) | Potentially Unstable | Formation of nitronate anion, which could lead to further reactions or degradation. |

| Strongly Acidic (e.g., HCl) | Moderately Stable | Potential for hydrolysis or other acid-catalyzed degradation at elevated temperatures. |

| Neutral (aqueous) | Relatively Stable | The parent compound, mannitol (B672), is stable in aqueous solutions.[10] |

Experimental Protocol for Stability Assessment

A common method to assess the stability of a compound under various conditions is through forced degradation studies.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

pH meter

-

Temperature-controlled chambers/baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and deionized water (neutral).

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a set period.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

-

Incubate and analyze as described for hydrolytic stability.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

Analyze the samples at the end of the exposure period.

-

Forced degradation study workflow.

Potential Degradation Pathway

Based on available literature, a potential thermal degradation pathway for this compound in an aqueous solution is through intramolecular dehydration.

Potential thermal degradation pathway.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in readily available sources, a strong theoretical and qualitative understanding can be derived from its chemical structure and the behavior of related compounds. It is expected to be soluble in polar protic solvents and susceptible to degradation under thermal and potentially strong pH conditions. The provided experimental protocols offer a framework for researchers to generate specific and accurate data for their applications. Further studies are warranted to fully characterize the solubility and stability profile of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.sk [chem.sk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. future4200.com [future4200.com]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. researchgate.net [researchgate.net]

- 10. mannitol suppliers USA [americanchemicalsuppliers.com]

Safety and Handling of 1-Deoxy-1-nitro-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and known applications of 1-Deoxy-1-nitro-D-mannitol. The information is intended to support laboratory professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid, inorganic molecule.[1][2] While specific quantitative data is limited, the available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₇ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| CAS Number | 14199-83-8 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 133°C | [3] |

| Boiling Point | 608.3°C at 760 mmHg | [3] |

| Flash Point | 268.9°C | [3] |

| Density | 1.632 g/cm³ | [3] |

| Storage Class Code | 11 - Combustible Solids | [2] |

Hazard Identification and Safety Precautions

According to available safety data sheets, 1-Deoxy-1-nitro-L-mannitol (an isomer) is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, as with any chemical, appropriate laboratory safety practices should be followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or safety glasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2][4]

-

Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2][4]

-

Respiratory Protection: A dust mask (type N95 or equivalent) should be used if dust formation is likely.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

-

Ensure adequate ventilation in the handling area.[4]

-

Avoid dust formation.[4]

-

Store in a well-ventilated place. Keep container tightly closed.

-

Incompatible with strong oxidizing agents.[4]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Toxicological Information

Nitrates and nitrites themselves are not carcinogenic, but they can react with other compounds to form carcinogens.[5] Ingestion of high levels of nitrites has been associated with methemoglobinemia.[6] All nitric esters are known to be vasodilators, which can cause headaches upon exposure.[7] However, solids are less likely to penetrate the skin compared to liquids or vapors.[7]

D-mannitol, the parent compound, is generally considered biologically inert and has low toxicity.[8] It is used as an osmotic diuretic.[9]

Experimental Applications and Protocols

The primary documented use of this compound is as a voltammetric reagent for monitoring blood-brain barrier (BBB) transport.[1][10]

Synthesis of this compound

A general synthesis method involves the reaction of sodium nitrite (B80452) with mannitol (B672) in the presence of hydrochloric acid.[1] Another potential synthetic route is via a Henry reaction (nitroaldol reaction), which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[11][12][13]

Conceptual Synthesis Workflow via Henry Reaction:

Caption: Conceptual workflow for the synthesis of this compound via the Henry reaction.

Blood-Brain Barrier Permeability Assay

While a specific protocol for using this compound in a BBB permeability assay is not detailed in the literature, a general workflow can be described. Mannitol is known to transiently open the BBB by osmotic disruption.[8]

General Experimental Workflow for In Vivo BBB Permeability Assay:

Caption: General workflow for an in vivo blood-brain barrier permeability assay using mannitol and a test compound.

Potential Biological Activity: Vasodilation

As a nitro-compound, this compound may act as a nitrovasodilator. Nitrovasodilators are prodrugs that release nitric oxide (NO).[2] NO then activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[1][2]

Signaling Pathway of Nitrovasodilator-Induced Vasodilation:

References

- 1. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 2. Nitrovasodilator - Wikipedia [en.wikipedia.org]

- 3. This compound | 14199-83-8 | MD00242 [biosynth.com]

- 4. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ahajournals.org [ahajournals.org]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6027-42-5 Name: 1-deoxy-1-nitro-L-mannitol [xixisys.com]

- 8. researchgate.net [researchgate.net]

- 9. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of iminopolyols via Henry reaction: a short route to the α-manno- sidase inhibitor 1,4-dideoxy-1,4-imino-D-mannitol and to amino analogues†,1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Henry Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 1-Deoxy-1-nitro-D-mannitol in Blood-Brain Barrier Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The assessment of BBB permeability is crucial in neuroscience research and the development of therapeutics targeting the central nervous system. 1-Deoxy-1-nitro-D-mannitol (DN-Man) is a marker used for the real-time, quantitative assessment of BBB permeability.[1] This document provides detailed application notes and protocols for the use of DN-Man in BBB permeability studies, primarily focusing on in vivo applications in rodent models using differential pulse voltammetry (DPV).

Principle of the Method

This compound is an electroactive compound that can be detected and quantified in the brain parenchyma using the electrochemical technique of differential pulse voltammetry.[1] Following intravenous administration, the rate and extent of DN-Man accumulation in the brain's extracellular space are measured using a carbon fiber microelectrode implanted in the brain region of interest. The slow rise in the DN-Man signal in the brain is indicative of a functional and intact BBB.[1] Alterations in the BBB permeability, for instance, following experimental manipulation, will result in a quantifiable change in the rate of DN-Man transport into the brain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and findings related to the use of this compound for BBB permeability studies as reported in the literature.

Table 1: Physicochemical and Voltammetric Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₃NO₇ | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

| Detection Method | Differential Pulse Voltammetry (DPV) | [1] |

| In Vitro Detection Limit | 0.5 mmol/L | [1] |

| Linearity Range | Up to 30 mmol/L (r = 0.996) | [1] |

Table 2: Experimental Parameters and Results from In Vivo Studies

| Parameter | Value/Observation | Reference |

| Animal Model | Pentobarbital-anesthetized rats | [1] |

| Route of Administration | Femoral vein injection | [1] |

| Blood Concentration | Approximately 30 mmol/L | [1] |

| Baseline BBB State | Slow time-course of DN-Man signal rise in the cortex | [1] |

| Effect of Locus Coeruleus Stimulation | Significant increase in DN-Man current in the cortex (to 168 ± 59% of control) | [1] |

| Duration of Permeability Change | Short-lasting (minutes) | [1] |

Experimental Protocols

Protocol 1: In Vivo BBB Permeability Assessment in Rats using this compound and Differential Pulse Voltammetry

This protocol describes the in vivo measurement of BBB permeability to DN-Man in anesthetized rats.

Materials:

-

This compound (DN-Man)

-

Saline (0.9% NaCl)

-

Carbon fiber microelectrodes

-

Ag/AgCl reference electrode

-

Voltammetry apparatus (e.g., potentiostat)

-

Stereotaxic frame

-

Surgical instruments

-

Cannulation supplies (for femoral vein)

-

Heating pad

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with pentobarbital (dose to be determined based on institutional guidelines).

-

Mount the animal in a stereotaxic frame.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

-

Surgical Procedures:

-

Perform a midline scalp incision and expose the skull.

-

Drill a small burr hole over the brain region of interest (e.g., frontoparietal cortex).

-

Carefully lower the carbon fiber microelectrode into the brain parenchyma to the desired depth.

-

Place a reference electrode (Ag/AgCl) in contact with the cortical surface or another suitable location.

-

Cannulate the femoral vein for intravenous administration of DN-Man.

-

-

Voltammetric Detection:

-

Connect the working (carbon fiber) and reference electrodes to the potentiostat.

-

Allow the baseline voltammetric signal to stabilize.

-

Record baseline differential pulse voltammograms.

-

-

DN-Man Administration and Data Acquisition:

-

Administer a bolus of DN-Man solution via the cannulated femoral vein to achieve an approximate blood concentration of 30 mmol/L.[1]

-

Immediately begin recording differential pulse voltammograms at regular intervals (e.g., every 1-2 minutes) to monitor the change in the DN-Man signal in the brain.

-

Continue recording for a sufficient duration to establish the time-course of DN-Man entry into the brain.

-

-

Experimental Manipulation (Optional):

-

To study the effect of a stimulus on BBB permeability, apply the stimulus (e.g., electrical stimulation of a specific brain region like the locus coeruleus) after a stable baseline of DN-Man transport has been established.[1]

-

Continue to record the voltammetric signal to measure any changes in the rate of DN-Man accumulation.

-

-

Data Analysis:

-

Measure the peak height of the DN-Man oxidation signal in each voltammogram.

-

Plot the signal intensity as a function of time to visualize the kinetics of DN-Man transport across the BBB.

-

Quantify the change in permeability by comparing the rate of signal increase or the peak signal amplitude before and after the experimental manipulation.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for in vivo BBB permeability measurement.

Diagram 2: Conceptual Signaling Pathway of Locus Coeruleus-Mediated BBB Permeability Change

References

Protocol for differential pulse voltammetry with 1-Deoxy-1-nitro-D-mannitol

An Application Note on the Determination of 1-Deoxy-1-nitro-D-mannitol using Differential Pulse Voltammetry

Introduction

This compound is an important chemical compound, and its application as a voltammetric reagent for monitoring blood-brain barrier transport highlights the need for precise and reliable analytical methods for its quantification. Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique well-suited for the analysis of electroactive species such as nitro compounds.[1][2] This application note provides a detailed protocol for the determination of this compound using DPV, based on established methodologies for the analysis of similar nitro compounds.

The principle of this method lies in the electrochemical reduction of the nitro group on the mannitol (B672) derivative at a working electrode.[1] DPV offers enhanced sensitivity compared to other voltammetric techniques by minimizing the background charging current, resulting in well-defined peaks proportional to the analyte concentration.[2][3]

Quantitative Data Summary

| Parameter | Typical Value Range | Reference |

| Limit of Quantification (LOQ) | 1 - 10 µmol L⁻¹ | [1] |

| Linear Range | 1 - 100 µmol L⁻¹ | [4][5] |

| Peak Potential (Ep) | -0.2 V to -0.8 V vs. Ag/AgCl | [6][7][8] |

| pH of Supporting Electrolyte | 2.0 - 7.0 | [1][9] |

Experimental Protocol

This protocol outlines the necessary steps for the determination of this compound using Differential Pulse Voltammetry.

Reagents and Solutions

-

This compound Stock Solution (1 mM): Accurately weigh 21.117 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask. Store in a dark, refrigerated environment.

-

Supporting Electrolyte (Britton-Robinson Buffer, 0.04 M): Prepare a solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid in deionized water. Adjust the pH to the desired value (e.g., pH 4.0) using a 0.2 M sodium hydroxide (B78521) solution.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

Instrumentation and Electrodes

-

Potentiostat with DPV capabilities

-

Three-electrode system:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (in 1.0 M KCl)

-

Auxiliary Electrode: Platinum wire

-

-

Electrochemical Cell

-

Nitrogen Gas Supply for deoxygenation

Electrode Preparation

Before each measurement, polish the GCE surface with 0.05 µm alumina (B75360) slurry on a polishing pad for 1 minute. Rinse thoroughly with deionized water and sonicate for 2 minutes in deionized water to remove any residual alumina particles. Finally, dry the electrode surface under a stream of nitrogen.

DPV Measurement Procedure

-

Pipette a known volume (e.g., 10 mL) of the working standard solution or sample into the electrochemical cell.

-

Assemble the three-electrode system in the cell.

-

Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.[8]

-

Set the DPV parameters on the potentiostat. The following are recommended starting parameters, which should be optimized for the specific instrument and experimental conditions:

-

Initiate the DPV scan and record the voltammogram.

-

Between measurements, rinse the electrodes with deionized water.

Data Analysis

-

Measure the peak current from the resulting voltammogram.

-

Construct a calibration curve by plotting the peak current as a function of the this compound concentration for the working standard solutions.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak current on the calibration curve.

Visualizations

Caption: Experimental workflow for the differential pulse voltammetry analysis of this compound.

Caption: Logical relationship between analyte concentration and measured signal in the DPV experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 3. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. adpublications.org [adpublications.org]

- 7. ijoer.com [ijoer.com]

- 8. ijoer.com [ijoer.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Deoxy-1-nitro-D-mannitol in Rodent Models: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the in vivo application of 1-Deoxy-1-nitro-D-mannitol in rodent models. Despite extensive searches, no studies detailing the pharmacology, toxicology, or pharmacokinetics of this specific compound in any animal model could be identified. Therefore, the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested is not possible at this time.

The available information on this compound is primarily limited to its chemical properties and its use as a research reagent. It is described as an inorganic molecule utilized for monitoring the transport of d-arabinose across blood vessels and has been noted for its potential use in voltammetric techniques for monitoring blood-brain barrier transport.[1] Commercial suppliers also list it as a chemical for research use only, not for personal or veterinary applications.[1][2]

It is crucial to distinguish This compound from the well-studied compound D-mannitol . While both are sugar alcohols, the addition of the nitro group and the deoxygenation at the first position in this compound result in a distinct chemical entity with potentially different biological properties. Extensive research exists on the in vivo application of D-mannitol in rodent models, including long-term toxicology and carcinogenicity studies.[3][4][5][6][7] These studies, however, are not applicable to this compound.

Future Research Directions

The absence of published in vivo data for this compound suggests a nascent stage of research for this compound. For researchers, scientists, and drug development professionals interested in pursuing studies with this molecule, the following logical progression of experiments would be necessary to establish its in vivo profile.

Logical Workflow for Future In Vivo Studies

Caption: A logical workflow for the preclinical in vivo evaluation of a novel compound like this compound.

Hypothetical Experimental Protocols

While no specific protocols for this compound exist, standard methodologies for similar small molecules in rodent models can be adapted. The following are generalized examples of protocols that would need to be developed and validated for this specific compound.

Hypothetical Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

-

Dose Formulation: Prepare a vehicle control and at least three graded dose levels of this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). The selection of initial doses would be based on any available in vitro cytotoxicity data or computational predictions.

-

Administration: Administer the test substance via the intended clinical route (e.g., intravenous bolus, oral gavage).

-

Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Record body weights and food consumption.

-

Terminal Procedures: At the end of the observation period, perform a complete necropsy, including macroscopic examination of all organs and tissues. Collect blood for hematology and clinical chemistry analysis. Preserve selected organs for histopathological examination.

Hypothetical Pharmacokinetic Study Protocol

Objective: To characterize the pharmacokinetic profile of this compound in rodents.

Animal Model: Male Wistar rats with cannulated jugular veins.

Methodology:

-

Dose Administration: Administer a single intravenous (IV) and oral (PO) dose of this compound to separate groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Analysis: Process blood samples to plasma and analyze for concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Signaling Pathway Diagram (Hypothetical)

Given the nitro group in its structure, one might hypothesize that this compound could act as a nitric oxide (NO) donor, a property that would need to be experimentally verified. If confirmed, it could potentially modulate signaling pathways regulated by NO, such as the soluble guanylate cyclase (sGC) pathway.

Caption: A hypothetical signaling pathway for this compound, assuming it acts as a nitric oxide donor.

References

- 1. This compound | 14199-83-8 | MD00242 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Absence of carcinogenic response in F344 rats and B6C3F1 mice given D-mannitol in the diet for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenesis Bioassay of D-Mannitol (CAS No. 69-65-8) in F344/N Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenesis Bioassay of D-Mannitol (CAS No. 69-65-8) in F344/N Rats and B6C3F1 Mice (Feed Study). | National Technical Reports Library - NTIS [ntrl.ntis.gov]

The Use of 1-Deoxy-1-nitro-D-mannitol as a Neuronal Tracer: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific studies or established protocols for the use of 1-Deoxy-1-nitro-D-mannitol as a neuronal tracer. The information presented herein is a generalized framework based on the principles of neuronal tracing with small molecules and should be adapted and validated experimentally.

Application Notes

Introduction

Neuronal tracing is a fundamental technique in neuroscience for mapping neural circuits and understanding the intricate connections between different brain regions. Tracers are substances that are taken up by neurons and transported along their axons, allowing for the visualization of neuronal pathways. While various tracers exist, including viral vectors and large dextran (B179266) amines, small molecule tracers offer unique advantages such as the potential for non-invasive delivery and specific uptake mechanisms.

This compound is a small, modified sugar molecule. While its application as a neuronal tracer is not documented, its structural similarity to glucose and mannitol (B672) suggests potential for uptake by neuronal glucose transporters or other sugar transport mechanisms. Its nitro group could potentially be leveraged for detection via electrochemical methods or specific antibodies.

Principle of a Hypothetical Neuronal Tracing Application

The putative mechanism for this compound as a neuronal tracer would involve its uptake into neurons at the site of administration, followed by axonal transport. Depending on the primary uptake site (soma vs. axon terminal), it could theoretically act as an anterograde or retrograde tracer.

-

Anterograde Transport: If taken up by the cell body (soma), the tracer would be transported down the axon to the presynaptic terminals, revealing the projections of the neuron.

-

Retrograde Transport: If taken up by the axon terminals, it would be transported back to the soma, identifying the neurons that project to the injection site.

The visualization of the tracer within the neural tissue would be the final step in delineating the neural pathway.

Potential Advantages and Disadvantages

| Potential Advantages | Potential Disadvantages |

| Small molecular size may facilitate diffusion and uptake. | Lack of established protocols and validation. |

| Potential for uptake via endogenous transporters (e.g., GLUTs). | Unknown transport efficiency and directionality (anterograde vs. retrograde). |

| The nitro group may allow for electrochemical detection. | Potential for neurotoxicity at higher concentrations. |

| Structural similarity to mannitol could infer low immunogenicity. | Visualization may require specific, currently unavailable antibodies or complex histochemical techniques. |

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific application of this compound as a neuronal tracer.

Protocol 1: In Vivo Administration

This protocol describes the stereotactic injection of the tracer into a specific brain region of a model organism.

Materials:

-

This compound

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Stereotactic apparatus

-

Microsyringe pump and Hamilton syringe

-

Surgical instruments

Procedure:

-

Preparation of Tracer Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., 1-10 mM). Filter-sterilize the solution.

-

Animal Anesthesia: Anesthetize the animal using an approved protocol and mount it in the stereotactic apparatus.

-

Surgical Procedure: Expose the skull and identify the target coordinates for the desired brain region. Drill a small burr hole at the injection site.

-

Tracer Injection: Lower the microsyringe to the target depth and infuse the tracer solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage.

-

Post-Injection: Leave the needle in place for 5-10 minutes to prevent backflow, then slowly retract it. Suture the incision.

-

Survival Period: Allow the animal to recover for a predetermined survival period (e.g., 24 hours to 7 days) to permit axonal transport of the tracer.

Protocol 2: Tissue Processing and Visualization

This protocol outlines the steps for preparing the brain tissue and visualizing the tracer.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-